molecular formula C16H14BrF3O3S B2758292 (4-Bromophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane CAS No. 338792-71-5

(4-Bromophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane

Cat. No.: B2758292
CAS No.: 338792-71-5
M. Wt: 423.24
InChI Key: XDSAREIIRLHFNM-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane is a complex organic compound with significant interest in various scientific fields. This compound is characterized by the presence of a bromophenyl group, a dioxo group, and a trifluoromethylphenoxypropyl group attached to a lambda6-sulfane core. Its unique structure imparts distinct chemical properties and reactivity, making it valuable for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the production process, ensuring consistent quality and reducing production time .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures, inert atmospheres, and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of bromophenyl derivatives .

Scientific Research Applications

(4-Bromophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane has numerous applications in scientific research:

Mechanism of Action

The mechanism by which (4-Bromophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane
  • (4-Fluorophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane
  • (4-Iodophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane

Uniqueness

Compared to these similar compounds, (4-Bromophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane exhibits unique reactivity due to the presence of the bromine atom. This influences its chemical behavior, making it more suitable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

1-[3-(4-bromophenyl)sulfonylpropoxy]-3-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrF3O3S/c17-13-5-7-15(8-6-13)24(21,22)10-2-9-23-14-4-1-3-12(11-14)16(18,19)20/h1,3-8,11H,2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSAREIIRLHFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCS(=O)(=O)C2=CC=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrF3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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